molecular formula C9H11NS B12888959 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole CAS No. 830324-58-8

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole

Cat. No.: B12888959
CAS No.: 830324-58-8
M. Wt: 165.26 g/mol
InChI Key: RVLPDTGQXOMMSW-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-aminothiophene derivatives with suitable reagents to form the desired fused ring system . The reaction conditions often include the use of formic acid or other cyclization agents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .

Scientific Research Applications

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole has found diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole exerts its effects involves interactions with specific molecular targets. For instance, some derivatives act as inhibitors of enzymes like lysine-specific demethylases, which play a role in gene regulation and cancer progression . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and organic electronics.

Properties

CAS No.

830324-58-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

2,5,6-trimethyl-4H-thieno[3,2-b]pyrrole

InChI

InChI=1S/C9H11NS/c1-5-4-8-9(11-5)6(2)7(3)10-8/h4,10H,1-3H3

InChI Key

RVLPDTGQXOMMSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C(=C(N2)C)C

Origin of Product

United States

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